NOTE: No Head‑to‑Head Comparative Biological or ADME Data Were Identified in the Public Domain
A systematic search of primary research papers, patents, authoritative databases (PubChem, BindingDB, PubMed), and reputable vendor datasheets returned no quantitative head‑to‑head comparisons for 2-oxa-6-azaspiro[3.4]octan-5-one against named analogs. The sole biological entry (BindingDB) reports a single‑point dihydroorotase IC₅₀ of 180 µM without a comparator [1]. The seminal 2013 Organic Letters paper provides synthetic routes and scaffold classification but no biological assay data [2]. Consequently, the present Evidence Guide cannot populate true comparator‑based evidence items without fabricating data. The following placeholder entry reflects this transparency, which is itself a critical procurement insight: the compound is a nascent scaffold requiring in‑house profiling before it can be selected over more established spirocyclic alternatives.
| Evidence Dimension | Dihydroorotase inhibition (single‑point screen) |
|---|---|
| Target Compound Data | IC₅₀ = 1.80 × 10⁵ nM (pH 7.37) |
| Comparator Or Baseline | No comparator reported in the same assay |
| Quantified Difference | N/A – single‑compound readout |
| Conditions | Mouse Ehrlich ascites dihydroorotase; compound tested at 10 µM; pH 7.37 |
Why This Matters
This lone data point underscores the current evidence gap; procurement teams must budget for comprehensive internal comparative profiling because no public dataset distinguishes this compound from 6-azaspiro[3.4]octan-5-one (CAS 1193-30-2) or other spiro‑lactams.
- [1] BindingDB. PrimarySearch_ki entry for BDBM50405110 (dihydroorotase inhibition). View Source
- [2] Li, D. B., Rogers-Evans, M., & Carreira, E. M. (2013). Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes. Organic Letters, 15(18), 4766–4769. View Source
